2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide
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Overview
Description
2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide is a chemical compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
The synthesis of 2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-oxobenzo[d]oxazole, which can be synthesized from 2-aminophenol and chloroacetyl chloride under basic conditions. The resulting intermediate is then reacted with hydrazine hydrate to form the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its efficacy and safety as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar compounds to 2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide include other oxazole derivatives such as:
- 5-Chloro-2-methoxybenzo[d]oxazole
- 5-Chloro-2-mercaptobenzoxazole
- 2-(5-Chlorobenzo[d]oxazol-2-ylamino)ethanol
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific hydrazide functional group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H8ClN3O3 |
---|---|
Molecular Weight |
241.63 g/mol |
IUPAC Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)acetohydrazide |
InChI |
InChI=1S/C9H8ClN3O3/c10-5-1-2-7-6(3-5)13(9(15)16-7)4-8(14)12-11/h1-3H,4,11H2,(H,12,14) |
InChI Key |
KCAMSUZMDYLJDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(C(=O)O2)CC(=O)NN |
Origin of Product |
United States |
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